1H-Indene, 2,3-dihydrodimethyl-
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Overview
Description
2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound belonging to the indane family. It is a bicyclic hydrocarbon with the molecular formula C11H14. This compound is characterized by the presence of two methyl groups attached to the indane structure, which consists of a benzene ring fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene can be achieved through various methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 2,4-dimethylindene in the presence of a suitable catalyst such as palladium on carbon can yield 2,4-dimethyl-2,3-dihydro-1H-indene .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: Lacks the methyl groups present in 2,4-dimethyl-2,3-dihydro-1H-indene.
4,7-Dimethyl-2,3-dihydro-1H-indene: Another dimethyl-substituted indene derivative with methyl groups at different positions.
1,1-Dimethyl-2,3-dihydro-1H-indene: Features two methyl groups on the same carbon atom.
Uniqueness
2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .
Properties
CAS No. |
66256-36-8 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC(=C2C1)C |
Origin of Product |
United States |
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